2-Amino-4,6-dinitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

@ 22-25 °C, 0.065 g dissolves in 100 ml H2O

More sol in hot water than in cold water

Soluble in benzene & ether

Moderately sol in alc; sol in glacial acetic acid

Sol in aniline

Synonyms

Canonical SMILES

Historical use as a metabolic stimulant:

2-Amino-4,6-dinitrophenol (2A4,6DNP) was briefly investigated as a metabolic stimulant in the early to mid-20th century. It was believed to increase metabolic rate by uncoupling oxidative phosphorylation, the process cells use to generate energy. However, this application was quickly abandoned due to its high toxicity and severe side effects, including hyperthermia, cataracts, and even death [National Toxicology Program (NTP), ].

Research on its toxicity and safety:

Due to its historical use and potential dangers, 2A4,6DNP has been the subject of research regarding its toxicity and safety. Studies have investigated its effects on various organs and systems, including the liver, kidneys, and nervous system. This research has helped to establish its hazardous profile and discourage any further attempts to use it as a weight-loss or performance-enhancing supplement [NCBI, ].

Studies on its potential applications in other fields:

While 2A4,6DNP is not currently used in any mainstream scientific applications, some limited research has explored its potential uses in other fields. These include:

- Antibacterial properties: Studies have investigated the potential antibacterial properties of 2A4,6DNP, but further research is needed to determine its efficacy and safety in this context [PubChem, ].

- Chemical synthesis: 2A4,6DNP can be used as a starting material for the synthesis of other chemicals, but its hazardous nature limits its practical applications in this area.

2-Amino-4,6-dinitrophenol, also known as picramic acid, is a dark red crystalline compound with the chemical formula C₆H₅N₃O₅. It is characterized by its explosive properties and significant toxicity. The compound is primarily obtained through the neutralization of picric acid with ammonium hydroxide, followed by treatment with hydrogen sulfide, which leads to the formation of red crystals . In its dry state, 2-amino-4,6-dinitrophenol is highly sensitive to shock, heat, and friction, making it a dangerous fire risk. It is insoluble in water and can ignite rapidly when exposed to flame or heat .

Picramic acid is a highly dangerous compound with several safety concerns:

- Toxicity: Picramic acid is extremely toxic by ingestion, inhalation, or skin contact []. It can cause a variety of symptoms, including fever, sweating, vomiting, diarrhea, yellowing of the skin (jaundice), cataracts, and death [].

- Explosivity: As mentioned earlier, picramic acid is a powerful explosive, especially when dry [].

- Flammability: Picramic acid is readily ignited and burns rapidly [].

- Reactivity with Oxidizing Agents: The compound reacts vigorously with strong oxidizers, leading to potential explosive outcomes .

- Acid-Base Reactions: As an amino acid, it can act both as an acid and a base in reactions with other chemical species .

- Decomposition: When mixed with reducing agents such as hydrides or alkali metals, it may lead to vigorous reactions that can culminate in detonation .

The biological activity of 2-amino-4,6-dinitrophenol is notably concerning due to its toxicity. Symptoms of exposure include dizziness, abdominal cramps, vomiting, and potentially severe outcomes such as convulsions and collapse. Chronic exposure may lead to general depression and mental impairment . The compound is classified as a hazardous material and poses significant health risks if inhaled or absorbed through the skin.

The synthesis of 2-amino-4,6-dinitrophenol typically involves the following steps:

- Neutralization of Picric Acid: An alcoholic solution of picric acid is neutralized using ammonium hydroxide.

- Addition of Hydrogen Sulfide: This step results in the formation of red crystals through a reaction that yields sulfur alongside the desired product.

- Extraction: The ammonium salts formed can be extracted using acetic acid to isolate picramic acid .

Alternative synthetic routes may involve variations in conditions or reactants but generally follow similar principles.

2-Amino-4,6-dinitrophenol has several applications:

- Dyes: It is used in low concentrations in certain hair dyes, particularly henna, where it is considered safe provided its concentration remains low .

- Explosives: Due to its explosive nature, it has potential applications in military and industrial explosives .

- Research: The compound serves as a subject for studies on toxicity and reactivity in environmental chemistry contexts .

Interaction studies involving 2-amino-4,6-dinitrophenol have revealed significant insights into its reactivity:

- Toxicity Profiles: Research has focused on understanding its toxicological effects on biological systems and environmental implications.

- Reactivity with Other Compounds: Studies have shown how it interacts with various reducing agents and oxidizers, emphasizing the need for careful handling due to its explosive potential .

Several compounds share structural similarities with 2-amino-4,6-dinitrophenol. Below are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | Known for its use as a herbicide; less toxic than 2-amino-4,6-dinitrophenol. |

| Picric Acid | C₆H₃N₃O₇ | Highly explosive; used historically in munitions. |

| 4-Amino-2-nitrophenol | C₆H₆N₂O₄ | Less toxic; used in dye manufacturing and as an intermediate in organic synthesis. |

| Sodium Picramate | C₆H₄N₃NaO₇ | Sodium salt form; used similarly in hair dyes. |

Uniqueness

The uniqueness of 2-amino-4,6-dinitrophenol lies primarily in its explosive properties combined with high toxicity levels. While other compounds like picric acid share similar explosive characteristics, 2-amino-4,6-dinitrophenol's specific amino group configuration contributes to its distinct biological activity and reactivity profile.

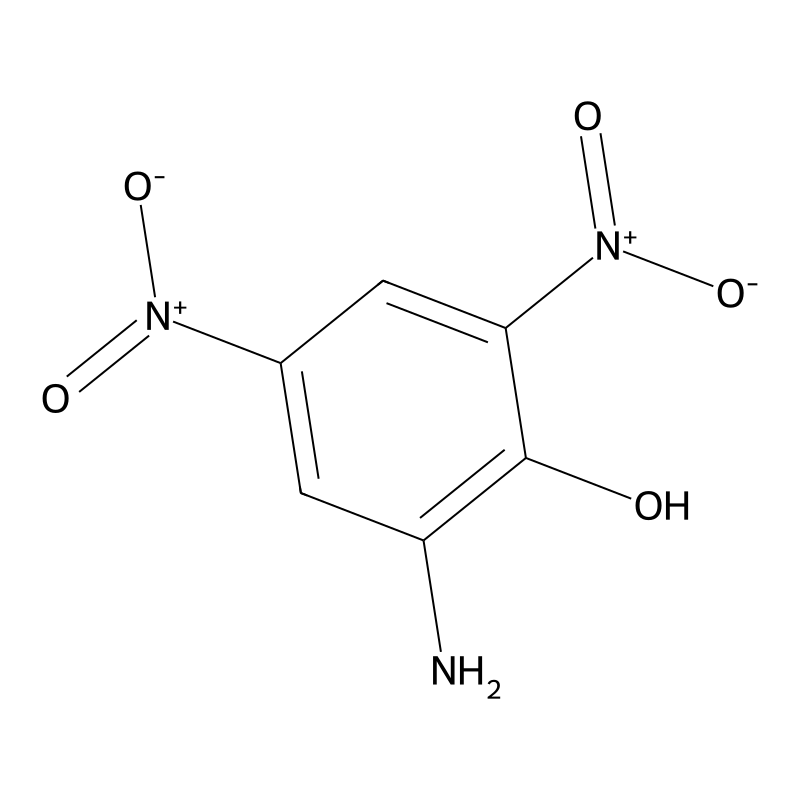

Molecular Structure and Composition

2-Amino-4,6-dinitrophenol, also known as picramic acid, is a nitroaromatic compound with the molecular formula C₆H₅N₃O₅ and a molecular weight of 199.12 g/mol [3] [4]. The compound is characterized by a benzene ring substituted with an amino group at the 2-position, a hydroxyl group at the 1-position, and two nitro groups at the 4- and 6-positions [3]. The Chemical Abstracts Service registry number for this compound is 96-91-3 [4] [6].

The molecular structure consists of a phenolic core with three distinct functional groups that contribute to its unique chemical properties [7]. The International Union of Pure and Applied Chemistry name is 2-amino-4,6-dinitrophenol, while alternative nomenclature includes 4,6-dinitro-2-aminophenol and 6-amino-2,4-dinitrophenol [3] [4]. The compound's InChI identifier is InChI=1S/C6H5N3O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H,7H2 [4].

The elemental composition of 2-amino-4,6-dinitrophenol comprises 36.19% carbon, 2.53% hydrogen, 21.10% nitrogen, and 40.18% oxygen by mass [27]. The canonical SMILES notation for this compound is C1=C(C=C(C(=C1N)O)N+[O-])N+[O-] [4].

Physical Properties

Crystalline Structure and Appearance

2-Amino-4,6-dinitrophenol exhibits a distinctive crystalline structure that manifests as dark red needles or prisms [8] [7]. The compound appears as red crystals with a characteristic golden shine when viewed under magnification [28]. Recent crystallographic studies have revealed that the compound can exist in a zwitterionic form, with the crystal structure showing a deprotonated hydroxyl group and a protonated amino group [28].

The compound crystallizes in the monoclinic space group P21/c with four molecules per unit cell [28]. Single crystal X-ray diffraction analysis demonstrates that the benzene ring, aromatic protons, hydroxyl oxygen, and all nitrogen atoms are coplanar due to sp² hybridization, while the amino group protons and nitro group oxygens extend out of this plane [28]. The crystalline material exhibits a recalculated density of 1.78 g/cm³ at room temperature [28].

Melting and Boiling Points

The melting point of 2-amino-4,6-dinitrophenol ranges from 168°C to 174°C, with most sources reporting values between 169°C and 170°C [9] [11] [27]. The compound demonstrates thermal stability up to its melting point, beyond which decomposition occurs [11] [29]. The boiling point has been estimated at 386.3°C, though this value represents a theoretical calculation rather than experimental measurement [11] [26].

Thermal analysis indicates an onset temperature of decomposition at approximately 169°C [11]. The compound exhibits a flash point of 210°C, indicating its combustible nature at elevated temperatures [9] [26]. These thermal properties are consistent with other nitroaromatic compounds and reflect the influence of the electron-withdrawing nitro groups on the aromatic system [8] [11].

Solubility Parameters

The solubility characteristics of 2-amino-4,6-dinitrophenol are dominated by its limited water solubility [8] [9]. At temperatures between 20°C and 25°C, the compound dissolves to the extent of 0.065 to 0.14 g per 100 mL of water [9] [11] [27]. This low aqueous solubility is attributed to the compound's aromatic structure and the presence of multiple nitro groups [7] [8].

The compound demonstrates greater solubility in organic solvents, being moderately soluble in ethanol and benzene [11] [27]. It shows sparingly soluble behavior in diethyl ether and chloroform [11] [27]. The compound is also soluble in glacial acetic acid and aniline [27] [29]. The logarithm of the octanol-water partition coefficient is 0.93, indicating moderate lipophilicity [9] [10] [15].

Density and Specific Properties

The density of 2-amino-4,6-dinitrophenol has been reported as 1.749 g/cm³, representing the solid-state density at room temperature [11] [26]. This relatively high density reflects the presence of multiple nitro groups and the compact crystalline packing [9] [11]. The refractive index has been estimated at 1.6910, consistent with aromatic compounds containing electron-withdrawing substituents [9] [26].

The vapor pressure of the compound is extremely low, ranging from 4.16 × 10⁻⁷ to 1.6 × 10⁻⁶ mmHg at 25°C [9] [15]. This low volatility is characteristic of phenolic compounds with multiple substituents [8] [9]. The compound's physical stability is enhanced when wetted with water, typically requiring a minimum of 20% water content to prevent explosive decomposition [5] [8].

| Property | Value | Reference |

|---|---|---|

| Density (g/cm³) | 1.749 | [11] |

| Refractive Index | 1.6910 (estimated) | [9] [26] |

| Vapor Pressure (mmHg at 25°C) | 4.16 × 10⁻⁷ to 1.6 × 10⁻⁶ | [9] [15] |

| Water Solubility (g/100 mL) | 0.065-0.14 | [9] [11] [27] |

| Log P (octanol/water) | 0.93 | [9] [10] [15] |

Chemical Properties

Acid-Base Behavior

2-Amino-4,6-dinitrophenol exhibits amphoteric behavior due to the presence of both acidic phenolic hydroxyl and basic amino functional groups [15] [18]. The phenolic hydroxyl group demonstrates acidic properties with an estimated pKa value around 1, similar to other dinitrophenol compounds [15]. This low pKa value results from the strong electron-withdrawing effects of the nitro groups, which stabilize the phenoxide anion through resonance [14] [15].

The amino group provides basic character to the molecule, though its basicity is significantly reduced compared to simple anilines due to the electron-withdrawing influence of the nitro substituents [15] [17]. The compound functions as an acid-base indicator, displaying yellow coloration in acidic solutions and red coloration in alkaline media [26] [27]. This color change reflects the ionization state of the phenolic group and the electronic transitions within the aromatic system [24] [26].

Redox Properties

The redox chemistry of 2-amino-4,6-dinitrophenol is dominated by the reducible nitro groups present at the 4- and 6-positions [23]. The compound undergoes selective reduction reactions under appropriate conditions, with the nitro groups being converted to amino functionalities [23]. Catalytic reduction using hydrazine hydrate in the presence of ferric chloride hexahydrate and activated charcoal can reduce one nitro group to yield 2,4-diaminophenol with high efficiency .

Microbial reduction pathways have been demonstrated using Rhodococcus erythropolis, which catalyzes hydride transfer to the aromatic ring through formation of a hydride-Meisenheimer complex . This enzymatic process enables nitrite elimination and subsequent degradation to less complex metabolites [23]. The compound can also participate in oxidation reactions, particularly with strong oxidizing agents, though such reactions may be vigorous and potentially hazardous [8] [26].

Zwitterionic Equilibrium

2-Amino-4,6-dinitrophenol demonstrates the capacity to exist in zwitterionic form under specific conditions [15] [17] [28]. The zwitterionic state involves simultaneous deprotonation of the phenolic hydroxyl group and protonation of the amino group, creating a molecule with both positive and negative charges [17] [28]. Crystallographic evidence confirms the existence of this zwitterionic form in the solid state [28].

The equilibrium between neutral, zwitterionic, cationic, and anionic forms depends on solution pH and solvent polarity [15] [17] [18]. In aqueous solutions, at least four species exist in equilibrium, making the determination of specific ionization states challenging without detailed spectroscopic analysis [18]. The zwitterionic character contributes to the compound's solubility properties and influences its spectroscopic behavior [17] [18].

Spectroscopic Characterization

UV-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-amino-4,6-dinitrophenol exhibits characteristic features that reflect its electronic structure [19] [20]. In acetonitrile solution, the compound shows a maximum absorbance at approximately 226 nm with a shoulder at 255 nm and a second band at 380 nm [19]. These absorption maxima correspond to π→π* transitions within the aromatic system and n→π* transitions involving the nitro groups [19] [20].

The absorption spectrum demonstrates concentration-dependent behavior, with solutions of varying molarity showing consistent peak positions but different absorbance intensities [20]. The longer wavelength absorption around 380 nm is particularly significant as it contributes to the compound's red coloration [19] [20]. The molar absorptivity at 229 nm is higher than that of related trinitro compounds, indicating enhanced electronic conjugation [19].

Infrared Spectroscopy

Infrared spectroscopic analysis of 2-amino-4,6-dinitrophenol reveals characteristic vibrational frequencies that confirm the presence of specific functional groups [21] [24]. The amino group exhibits asymmetric and symmetric stretching vibrations at 3312 cm⁻¹ and 3191 cm⁻¹, respectively [21]. The phenolic hydroxyl group produces a broad absorption in the 3300-3500 cm⁻¹ region [21] [24].

The nitro groups display characteristic stretching vibrations in the 1350-1400 cm⁻¹ region, with additional deformation modes appearing at lower frequencies [21] [24]. Carbon-nitrogen stretching modes associated with the aromatic system are observed in the 1340-1423 cm⁻¹ range [21]. The infrared spectrum provides definitive confirmation of the molecular structure and functional group arrangement [21] [24].

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-amino-4,6-dinitrophenol [22] [23]. Carbon-13 nuclear magnetic resonance analysis in dimethyl sulfoxide-d₆ reveals characteristic chemical shifts for the aromatic carbons [22]. The aromatic carbon signals appear in the range of 100-118 ppm for protonated carbons and 122.5-150.8 ppm for substituted carbons [22].

Proton nuclear magnetic resonance spectroscopy shows aromatic proton signals at 6.79, 6.96, and 7.48 ppm, with the downfield shifts reflecting the electron-withdrawing effects of the nitro substituents [23]. The amino group protons typically appear around 4.01 ppm, while the phenolic proton resonates at approximately 10.73 ppm due to hydrogen bonding and deshielding effects [23]. Nitrogen-15 nuclear magnetic resonance studies have been employed to characterize transformation products and metabolites [22].

Mass Spectrometric Analysis

Mass spectrometric analysis of 2-amino-4,6-dinitrophenol provides molecular weight confirmation and fragmentation pattern information [23] [24]. Under electron impact conditions, the molecular ion peak appears at m/z 199, corresponding to the molecular weight [23]. The base peak in the mass spectrum occurs at m/z 154, representing an aminonitrophenol fragment formed by loss of one nitro group [23].

Characteristic fragmentation includes loss of ammonia to give m/z 137, loss of nitro radicals producing m/z 108, and formation of various aromatic fragments [23]. Chemical ionization mass spectrometry using ammonia as the reagent gas produces ammonium cluster ions that facilitate molecular weight determination [23]. The fragmentation patterns are consistent with the proposed molecular structure and provide confirmatory evidence for the compound's identity [23] [24].

| Spectroscopic Technique | Key Features | Solvent/Conditions |

|---|---|---|

| UV-Visible | λmax: 226, 255 (shoulder), 380 nm | Acetonitrile |

| Infrared | NH₂: 3312, 3191 cm⁻¹; NO₂: 1350-1400 cm⁻¹ | KBr pellet |

| ¹³C NMR | Aromatic carbons: 100-118, 122.5-150.8 ppm | DMSO-d₆ |

| ¹H NMR | Aromatic protons: 6.79, 6.96, 7.48 ppm | DMSO-d₆ |

| Mass Spectrometry | M⁺: 199; Base peak: 154 m/z | Electron Impact |

Physical Description

Color/Form

XLogP3

Flash Point

210 °C

LogP

log Kow= 0.93

Melting Point

169.0 °C

169 °C

UNII

GHS Hazard Statements

mass explosion hazard [Danger Explosives];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Explosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Prepd from picric acid, concentrated NH4OH, & H2S followed by acetic acid neutralization of ammonium salt. Prepn of ammonium salt from picric acid, aq NH3-soln, & ammonium sulfide.